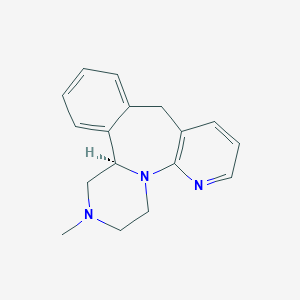

(-)-Mirtazapine

Description

Properties

IUPAC Name |

(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210281 | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61364-37-2 | |

| Record name | (-)-Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61364-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Mirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061364372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UF1VD57JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (-)-Mirtazapine from Chiral Precursors

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of (-)-Mirtazapine, a tetracyclic antidepressant with a distinct pharmacological profile. The focus of this document is on a strategy that commences with a chiral precursor, thereby establishing the desired stereochemistry early in the synthetic sequence. This approach circumvents the need for chiral resolution of the final product, which can be inefficient. We will delve into the strategic considerations, key transformations, and detailed experimental protocols for the synthesis of the crucial chiral intermediate, (R)-1-methyl-3-phenylpiperazine, and its subsequent conversion to (-)-Mirtazapine. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the practical aspects of asymmetric synthesis in the pharmaceutical industry.

Introduction: The Significance of (-)-Mirtazapine and Enantioselective Synthesis

Mirtazapine, marketed under various trade names, is a widely prescribed antidepressant used in the management of major depressive disorder.[1] Its tetracyclic chemical structure sets it apart from other classes of antidepressants.[2] Mirtazapine possesses a stereocenter at the C14b position, and its pharmacological activity resides primarily in the (S)-(+)-enantiomer, while the (-)-Mirtazapine, the (R)-enantiomer, exhibits different receptor binding affinities.

Historically, mirtazapine has been produced as a racemate, with subsequent resolution to isolate the desired enantiomer. However, this approach is inherently inefficient, as it discards half of the synthesized material. Modern pharmaceutical manufacturing increasingly favors enantioselective synthesis, which aims to produce only the desired enantiomer from the outset. This is not only more economically viable but also aligns with the principles of green chemistry by reducing waste.

This guide focuses on a robust strategy for the synthesis of (-)-Mirtazapine, beginning with the preparation of a key chiral building block.

Strategic Approach: Retrosynthesis and Identification of a Key Chiral Precursor

The core of our synthetic strategy is the early introduction of chirality. A retrosynthetic analysis of (-)-Mirtazapine reveals that the tetracyclic core can be constructed through an intramolecular cyclization of a suitably functionalized piperazine derivative. This leads us to identify (R)-1-methyl-3-phenylpiperazine as a critical chiral precursor. By securing this intermediate in high enantiomeric purity, the stereochemistry of the final product is effectively controlled.

The overall synthetic pathway can be visualized as follows:

Sources

Mechanism of action of (-)-Mirtazapine on serotonin receptors

An In-Depth Technical Guide to the Stereoselective Mechanism of Action of Mirtazapine on Serotonin Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Mirtazapine is a tetracyclic antidepressant clinically available as a racemic mixture of (R)-(-) and (S)-(+) enantiomers. Its unique therapeutic profile, characterized by potent antidepressant and anxiolytic effects with a favorable side-effect profile concerning nausea and sexual dysfunction, stems from a complex and stereoselective interaction with various neurotransmitter receptors. This guide provides an in-depth technical analysis of the distinct mechanisms of action of mirtazapine's enantiomers, with a core focus on the (-)-Mirtazapine enantiomer's interaction with serotonin receptors. We will dissect the enantiomer-specific binding affinities, downstream signaling consequences, and the synergistic interplay that defines mirtazapine as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). This document furnishes detailed experimental protocols for the validation of these mechanisms and utilizes pathway diagrams to illustrate the complex pharmacology for the drug development professional.

Introduction: The Critical Role of Stereochemistry in Mirtazapine's Pharmacology

Mirtazapine's mechanism of action is fundamentally distinct from that of selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). It does not primarily act by inhibiting neurotransmitter reuptake. Instead, its efficacy is rooted in its activity as a potent antagonist at several key receptors.[1] A critical aspect, often overlooked in clinical summaries but essential for drug development and mechanistic research, is that mirtazapine is a chiral molecule, and its enantiomers possess distinct pharmacological profiles.[2]

-

S-(+)-Mirtazapine : This enantiomer is primarily responsible for the antagonism of α2-adrenergic autoreceptors and serotonin 5-HT2 receptors (both 5-HT2A and 5-HT2C subtypes).[2]

-

R-(-)-Mirtazapine : This enantiomer, the core focus of this guide, is predominantly responsible for the blockade of α2-adrenergic heteroreceptors and serotonin 5-HT3 receptors.[2]

This stereoselective division of activity is fundamental to the drug's overall therapeutic effect and tolerability. Understanding the specific contribution of each enantiomer is paramount for elucidating its clinical properties and for designing future molecules with improved specificity.

Table 1: Receptor Binding Profile of Racemic Mirtazapine

The following table summarizes the binding affinities (Ki) of the racemic mixture of mirtazapine at key human serotonin receptors. This data provides a quantitative foundation for understanding the drug's potent interactions, with the primary responsible enantiomer noted.

| Receptor Subtype | Binding Affinity (Ki, nM) | Primary Responsible Enantiomer | Receptor Family |

| 5-HT2A | 8.2 | S-(+) | Gq-coupled GPCR |

| 5-HT2C | 39 | S-(+) | Gq-coupled GPCR |

| 5-HT3A | 5.5 | R-(-) | Ligand-Gated Ion Channel |

| Data sourced from ChEMBL and Guide to PHARMACOLOGY databases.[3] |

Core Mechanism of (-)-Mirtazapine: 5-HT3 Receptor Antagonism

The primary serotonergic action of the R-(-)-enantiomer of mirtazapine is its potent antagonism of the 5-HT3 receptor.[1][2]

The 5-HT3 Receptor: A Ligand-Gated Ion Channel

The 5-HT3 receptor is unique among serotonin receptors as it is not a G-protein coupled receptor (GPCR) but a ligand-gated ion channel permeable to cations (Na+, K+, Ca2+). It is heavily expressed in the central nervous system (e.g., area postrema, nucleus tractus solitarius) and the peripheral nervous system (e.g., enteric neurons). Activation of 5-HT3 receptors by serotonin leads to rapid membrane depolarization, triggering neuronal excitation. Physiologically, it is critically involved in the emetic (vomiting) reflex, nausea, anxiety, and visceral pain.

Functional Consequences of (-)-Mirtazapine Blockade

By acting as a potent antagonist, (-)-Mirtazapine physically blocks the ion pore of the 5-HT3 receptor, preventing serotonin from binding and inducing channel opening. This non-competitive inhibition prevents the rapid depolarization of neurons in key circuits.[4]

The clinical implications of this mechanism are significant:

-

Antiemetic and Anti-Nausea Effects : Blockade of 5-HT3 receptors in the chemoreceptor trigger zone and the gut is a well-established mechanism for preventing nausea and vomiting. This action contributes to mirtazapine's favorable gastrointestinal side-effect profile compared to SSRIs, which can cause nausea by increasing serotonin levels and stimulating these very receptors.[5]

-

Anxiolytic Properties : 5-HT3 receptor activity has been implicated in anxiety and aversive memory. Its antagonism may contribute to mirtazapine's anxiolytic effects.

-

Modulation of Neurotransmitter Release : By blocking inhibitory 5-HT3 heteroreceptors on various neurons, (-)-Mirtazapine can disinhibit the release of other neurotransmitters, including acetylcholine and dopamine, contributing to its broader procognitive and antidepressant effects.[5]

Visualization: 5-HT3 Receptor Blockade by (-)-Mirtazapine

Caption: (-)-Mirtazapine blocks the 5-HT3 ion channel, preventing serotonin-induced cation influx and depolarization.

Experimental Protocol: Whole-Cell Patch Clamp Assay for 5-HT3 Receptor Antagonism

Objective: To functionally characterize the inhibitory effect of (-)-Mirtazapine on serotonin-induced currents at the 5-HT3 receptor.

Causality: The whole-cell patch-clamp technique is the gold standard for studying ligand-gated ion channels. It provides high-resolution, real-time measurement of ion flow across the cell membrane, allowing for precise quantification of channel inhibition, determination of the mode of antagonism (competitive vs. non-competitive), and assessment of voltage dependency.

Methodology:

-

Cell Culture: Culture a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or NCB-20 cells) on glass coverslips.[4]

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl2, 5 HEPES, 3 Mg-ATP, 0.05 EGTA (pH adjusted to 7.2 with CsOH).

-

Extracellular Solution (in mM): 118 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

-

Apply a brief pulse of strong suction to rupture the cell membrane, achieving the "whole-cell" configuration.

-

Clamp the cell's membrane potential at a holding potential of -70 mV.

-

-

Drug Application:

-

Establish a baseline by perfusing the cell with extracellular solution.

-

Apply a saturating concentration of serotonin (e.g., 10 µM) to elicit a maximal inward current (I_max).

-

Wash out the serotonin and allow the current to return to baseline.

-

Pre-incubate the cell with varying concentrations of (-)-Mirtazapine (e.g., 1 nM to 10 µM) for 2-3 minutes.

-

Co-apply the same concentration of serotonin in the continued presence of (-)-Mirtazapine and record the inhibited current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

-

Plot the percentage inhibition of the serotonin-induced current against the concentration of (-)-Mirtazapine.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of (-)-Mirtazapine required to inhibit 50% of the maximal serotonin response.

-

The Complementary Role of (+)-Mirtazapine: 5-HT2A and 5-HT2C Antagonism

While (-)-Mirtazapine defines the drug's unique antiemetic profile, the S-(+)-enantiomer is responsible for its potent activity at 5-HT2A and 5-HT2C receptors, actions central to its antidepressant and anxiolytic effects.[2]

The 5-HT2 Receptor Subfamily: Gq-Coupled Modulators

Unlike the 5-HT3 receptor, the 5-HT2A and 5-HT2C receptors are Gq/11-coupled GPCRs. Upon activation by serotonin, they initiate an intracellular signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium (Ca2+) from intracellular stores and the activation of Protein Kinase C (PKC). These receptors are key modulators of neuronal excitability, mood, sleep, and appetite. Overstimulation of 5-HT2A and 5-HT2C receptors is associated with anxiety, insomnia, and sexual dysfunction, which are common side effects of SSRIs.[6]

Functional Consequences of (+)-Mirtazapine Blockade

(+)-Mirtazapine acts as a potent antagonist (or inverse agonist at 5-HT2C) at these receptors, blocking the serotonin-induced Gq signaling cascade.[1]

-

Anxiolytic and Sedative Effects : Blockade of 5-HT2A receptors is strongly linked to reduced anxiety and improved sleep architecture (increased slow-wave sleep). This, combined with mirtazapine's potent histamine H1 antagonism, underlies its significant sedative properties, making it beneficial for depressed patients with insomnia.[7]

-

Reduced Sexual Dysfunction : The 5-HT2A receptor stimulation caused by SSRIs is a primary cause of sexual side effects. By blocking this receptor, (+)-Mirtazapine avoids this complication.

-

Disinhibition of Dopamine and Norepinephrine : 5-HT2C receptors exert a tonic inhibitory effect on the release of dopamine and norepinephrine in the prefrontal cortex. By antagonizing these receptors, (+)-Mirtazapine "cuts the brake lines," leading to an increase in the release of these catecholamines, which is thought to contribute significantly to its antidepressant efficacy.[8]

Visualization: 5-HT2A/2C Gq Signaling and its Blockade

Caption: (+)-Mirtazapine antagonizes 5-HT2A/2C receptors, blocking the Gq/PLC signaling cascade and subsequent Ca2+ release.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

Objective: To measure the antagonistic potency of (+)-Mirtazapine at Gq-coupled 5-HT2A and 5-HT2C receptors.

Causality: This is a high-throughput, cell-based functional assay that directly measures a key downstream event of Gq activation—the release of intracellular calcium. It is a robust method for determining the potency (IC50) of antagonists by measuring their ability to block an agonist-induced calcium response.

Methodology:

-

Cell Culture: Plate cells stably expressing either human 5-HT2A or 5-HT2C receptors into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological buffer (e.g., HBSS).

-

Remove culture medium from the cells and add the dye loading buffer.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of (+)-Mirtazapine in the assay buffer.

-

Using an automated liquid handler or multi-channel pipette, add the (+)-Mirtazapine dilutions to the appropriate wells.

-

Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Signal Reading:

-

Prepare a solution of serotonin at a concentration that elicits ~80% of its maximal response (EC80).

-

Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

The instrument will add the serotonin solution to all wells simultaneously while initiating kinetic fluorescence reading (e.g., measurements every 1 second for 120 seconds).

-

-

Data Analysis:

-

The fluorescence signal will increase rapidly upon serotonin addition in control wells, indicating calcium mobilization.

-

In wells pre-treated with (+)-Mirtazapine, this response will be attenuated.

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage inhibition of the serotonin response versus the concentration of (+)-Mirtazapine.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

-

Integrated Mechanism: Synergistic Enhancement of Noradrenergic and Serotonergic Firing

The complete antidepressant mechanism of racemic mirtazapine arises from the synergistic interaction of its core activities: α2-adrenergic antagonism and 5-HT2/5-HT3 antagonism. This combination leads to a powerful and specific enhancement of both norepinephrine and serotonin neurotransmission.

-

α2-Autoreceptor Antagonism: The S-(+)-enantiomer blocks α2-adrenergic autoreceptors on noradrenergic neurons. These receptors normally function as a negative feedback brake; blocking them increases the firing rate of noradrenergic neurons and the release of norepinephrine (NE).

-

α2-Heteroreceptor Antagonism: The R-(-)-enantiomer blocks α2-adrenergic heteroreceptors located on serotonergic nerve terminals. These receptors are also inhibitory. When NE is released, it normally binds to these heteroreceptors and shuts down serotonin release. By blocking them, mirtazapine prevents this inhibitory feedback, leading to a significant increase in serotonin (5-HT) release.

-

Specific Serotonergic Effect: The released serotonin can then act on all its receptors. However, because (+)-Mirtazapine blocks 5-HT2A and 5-HT2C, and (-)-Mirtazapine blocks 5-HT3, the increased serotonin is effectively "funneled" to stimulate the remaining 5-HT1A receptors.[9][10] Stimulation of 5-HT1A receptors is a key mechanism of antidepressant and anxiolytic action.

This combined action earns mirtazapine its classification as a NaSSA: it enhances N ora drenergic transmission and provides S pecific S erotonergic A ction, focused on the 5-HT1A receptor.

Visualization: The Complete Synaptic Action of Racemic Mirtazapine

Caption: Integrated mechanism showing how mirtazapine enantiomers increase NE and 5-HT release and funnel 5-HT to the 5-HT1A receptor.

Conclusion

The mechanism of action of mirtazapine on serotonin receptors is a sophisticated example of stereoselective pharmacology. The R-(-)-enantiomer's potent antagonism of the 5-HT3 receptor is key to its favorable gastrointestinal tolerability and antiemetic properties. Concurrently, the S-(+)-enantiomer's blockade of 5-HT2A and 5-HT2C receptors is crucial for its anxiolytic and sleep-improving effects, its low incidence of sexual dysfunction, and its ability to disinhibit cortical dopamine and norepinephrine release. The synergy between these enantiomer-specific serotonergic actions and the drug's primary α2-adrenergic antagonism results in a robust and specific enhancement of 5-HT1A-mediated neurotransmission, which is central to its efficacy as an antidepressant. A thorough understanding of this enantioselective profile is essential for researchers and drug development professionals seeking to design next-generation therapeutics with optimized efficacy and tolerability.

References

-

National Center for Biotechnology Information (2024). Mirtazapine. StatPearls Publishing. Available at: [Link]

-

Wikipedia (2024). Mirtazapine. Wikimedia Foundation. Available at: [Link]

-

Millan, M. J., Gobert, A., Rivet, J. M., et al. (2000). Mirtazapine enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram. European Journal of Neuroscience, 12(3), 1079-1095. Available at: [Link]

-

Timmer, C. J., Sitsen, J. M., & Delbressine, L. P. (2000). Clinical pharmacokinetics of mirtazapine. Clinical Pharmacokinetics, 38(6), 461-474. Available at: [Link]

-

Jonzier-Perey, M., Baumann, P., et al. (2004). Chirality in the new generation of antidepressants: stereoselective analysis of the enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine by LC-MS. Therapeutic Drug Monitoring, 26(4), 366-374. Available at: [Link]

-

Galeote-Gomez, F., et al. (2013). Effect of Mirtazapine, a 5-HT2A/2C Antagonist Pre-treatment on Stereotyped Behaviour Induced by Apomorphine and Dexamphetamine in rats. Journal of Clinical and Diagnostic Research, 7(12), 2665-2669. Available at: [Link]

-

Preskorn, S. H. (1997). Selection of an Antidepressant: Mirtazapine. Journal of Psychiatric Practice, 3(3), 150-155. Available at: [Link]

-

Gomez-Cerezo, M. et al. (2021). Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. Molecules, 26(16), 4983. Available at: [Link]

-

Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of mirtazapine. CNS Drug Reviews, 7(3), 249-264. Available at: [Link]

-

Semantic Scholar. A review of the pharmacological and clinical profile of mirtazapine. Available at: [Link]

-

Park, Y. S., Oh, H., & Sung, K. W. (2023). Atypical antidepressant mirtazapine inhibits 5-hydroxytryptamine3 receptor currents in NCB-20 cells. European Journal of Pharmacology, 938, 175429. Available at: [Link]

-

Baumann, P., Jonzier-Perey, M., et al. (2006). Mirtazapine Enantiomers in Blood and Cerebrospinal Fluid. Neuropsychobiology, 54(3), 179-181. Available at: [Link]

-

Celada, P., Puig, M. V., & Artigas, F. (2004). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry & Neuroscience, 29(4), 252–265. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY & ChEMBL (2024). Mirtazapine Ligand Activity. Available at: [Link]

-

Lorig, M., et al. (2014). Mirtazapine and its enantiomers differentially modulate acute thermal nociception in rats. European Journal of Pain, 18(4), 527-534. Available at: [Link]

-

Al-Hakeim, H. K., et al. (2023). Pharmacological update of mirtazapine: a narrative literature review. Inflammopharmacology, 31(5), 2209-2224. Available at: [Link]

-

Dr. Oracle (2024). Which antidepressants exhibit significant 5HT3 (5-hydroxytryptamine 3) receptor antagonism?. Available at: [Link]

Sources

- 1. Mirtazapine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Atypical antidepressant mirtazapine inhibits 5-hydroxytryptamine3 receptor currents in NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. psychiatrist.com [psychiatrist.com]

- 7. researchgate.net [researchgate.net]

- 8. Mirtazapine enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Stereochemistry in Modern Drug Development

An In-Depth Technical Guide to the Pharmacokinetic Differences Between Mirtazapine Enantiomers

In the realm of pharmacology, a molecule's three-dimensional structure is not a trivial detail; it is a fundamental determinant of its biological activity. Many therapeutic agents are chiral, existing as non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these stereoisomers can exhibit profoundly different pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles within the chiral environment of the human body. Mirtazapine, a widely prescribed tetracyclic antidepressant, serves as a quintessential example. Marketed as a racemic mixture—a 50:50 blend of its (S)-(+)- and (R)-(-)-enantiomers—its overall clinical effect is a composite of the distinct actions and fates of its two constituent isomers. This guide provides a deep, technical exploration of the pharmacokinetic disparities between mirtazapine's enantiomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Contrasting Pharmacokinetic Profiles of (S)- and (R)-Mirtazapine

The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is often stereoselective. For mirtazapine, the differences begin immediately upon administration and persist through elimination.

Absorption: A Tale of Two Rates

Following oral administration, mirtazapine is generally well-absorbed, with peak plasma concentrations reached within about two hours.[1][2] However, the rate of absorption is enantioselective. Studies have shown that the (S)-(+)-enantiomer is absorbed significantly faster than its (R)-(-)-counterpart.[3][4]

-

(S)-(+)-Mirtazapine Absorption Rate Constant (Ka): ~0.2 min⁻¹[3][4]

-

(R)-(-)-Mirtazapine Absorption Rate Constant (Ka): ~0.08 min⁻¹[3][4]

This differential absorption rate means that the more pharmacodynamically active (S)-enantiomer reaches systemic circulation more rapidly, a factor that could influence the onset of therapeutic action. The overall bioavailability of racemic mirtazapine is approximately 50%, a figure attributed to significant first-pass metabolism in the gut wall and liver.[1][5][6]

Distribution and Elimination: Divergent Paths

Once in the bloodstream, mirtazapine is about 85% bound to plasma proteins in a nonspecific manner.[1][2][5] The most striking pharmacokinetic differences emerge in the metabolism and subsequent elimination of the enantiomers, leading to different plasma concentrations and elimination half-lives. The (R)-(-)-enantiomer consistently demonstrates higher plasma concentrations and a significantly longer half-life than the (S)-(+)-enantiomer.[1][6]

This disparity is a direct consequence of stereoselective metabolism, which is heavily influenced by genetic factors, particularly polymorphisms in the cytochrome P450 enzyme system.

Data Summary: Pharmacokinetic Parameters of Mirtazapine Enantiomers

The following table summarizes the key pharmacokinetic parameters, highlighting the clinically relevant differences between the (S)- and (R)-enantiomers.

| Parameter | (S)-(+)-Mirtazapine | (R)-(-)-Mirtazapine | Key Insights & Causality |

| Absorption Rate (Ka) | ~0.2 min⁻¹[3][4] | ~0.08 min⁻¹[3][4] | Faster absorption of the (S)-enantiomer may contribute to a quicker onset of certain effects. |

| Elimination Half-Life (t½) | ~9.9 hours[1] | ~18.0 hours[1] | Slower clearance of the (R)-enantiomer leads to its accumulation and higher steady-state concentrations. |

| Metabolic Dependence | Highly dependent on CYP2D6[1][3] | Marginally dependent on CYP2D6; primarily CYP3A4[3][7] | This is the core reason for the pharmacokinetic variability observed in patient populations. |

| Clearance in CYP2D6 Genotypes | Poor Metabolizers: 1.3 L/minExtensive Metabolizers: 2.3 L/minUltrarapid Metabolizers: 3.4 L/min[3][4] | Largely unaffected by CYP2D6 status[1][3] | Genetic testing for CYP2D6 can predict exposure levels of the (S)-enantiomer. |

| AUC in CYP2D6 PM vs EM | 79% larger in Poor Metabolizers (PMs)[1][6] | No significant difference[1][6] | PMs will have significantly higher exposure to (S)-mirtazapine, potentially altering the efficacy/side-effect profile. |

AUC = Area Under the Curve; PM = Poor Metabolizer; EM = Extensive Metabolizer

Part 2: Stereoselective Metabolism and Cytochrome P450 Involvement

The liver is the primary site of mirtazapine metabolism, mediated by the cytochrome P450 (CYP) enzyme super-family.[2][5][8] The biotransformation pathways are distinctly different for each enantiomer, a critical concept for predicting drug-drug interactions and understanding inter-individual variability.[7]

-

(S)-(+)-Mirtazapine: This enantiomer is preferentially metabolized via 8-hydroxylation, a reaction catalyzed predominantly by CYP2D6 and to a lesser extent by CYP1A2 .[6][7] The resulting 8-hydroxy-mirtazapine is a major metabolite. This heavy reliance on CYP2D6 makes the pharmacokinetics of (S)-mirtazapine highly susceptible to an individual's genetic makeup for this enzyme.

-

(R)-(-)-Mirtazapine: In contrast, the metabolism of the (R)-enantiomer is less dependent on CYP2D6. It is primarily metabolized by CYP3A4 through N-demethylation and N-oxidation.[7] This metabolic independence from CYP2D6 explains why its kinetics are more consistent across different patient genotypes.[3][4]

This enzymatic divergence is not merely academic. It has profound clinical implications. For a patient who is a CYP2D6 poor metabolizer, the clearance of (S)-mirtazapine will be significantly reduced, leading to higher-than-expected plasma concentrations.[3] Conversely, co-administration of a potent CYP3A4 inhibitor could disproportionately elevate levels of (R)-mirtazapine.

Diagram: Stereoselective Metabolic Pathways of Mirtazapine

The following diagram illustrates the divergent metabolic fates of the mirtazapine enantiomers.

Caption: Divergent metabolic pathways of mirtazapine enantiomers via cytochrome P450 enzymes.

Part 3: Experimental Protocol for Enantioselective Quantification

To study these pharmacokinetic differences, a robust and validated analytical method capable of separating and quantifying the individual enantiomers in a biological matrix (e.g., human plasma) is essential. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase is the gold standard for this application.[9]

Expertise in Method Development: The 'Why' Behind the 'How'

The choice of a chiral stationary phase (CSP) is the most critical decision. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are exceptionally effective for separating a wide range of chiral compounds, including mirtazapine.[9] We select a cellulose tris(3,5-dimethylphenylcarbamate) phase because it provides excellent enantioseparation for mirtazapine, often achieving baseline resolution under polar organic or normal-phase conditions. The mobile phase, typically an alcohol like methanol or ethanol, is chosen for its ability to interact with the CSP and facilitate differential binding of the enantiomers. A fluorescence detector is selected for its high sensitivity, which is crucial for measuring the low nanogram-per-milliliter concentrations typical in pharmacokinetic studies.[10]

Step-by-Step Protocol: Chiral HPLC Analysis of Mirtazapine in Plasma

This protocol outlines a self-validating system for the enantioselective quantification of mirtazapine.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Objective: To isolate the analytes from plasma proteins and interfering substances.

-

Procedure:

-

Pipette 500 µL of human plasma into a 2 mL polypropylene tube.

-

Add 50 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).

-

Add 100 µL of 1M Sodium Hydroxide to basify the sample (pH > 11). This ensures mirtazapine is in its un-ionized, more extractable form.

-

Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

-

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.

-

Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 100% Methanol.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25°C (Normal Temperature).

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings: Excitation λ = 290 nm, Emission λ = 350 nm.[10]

3. Data Analysis and Quantification

-

Calibration: Prepare a calibration curve by spiking blank plasma with known concentrations of both (S)- and (R)-mirtazapine and the internal standard, then process as described above.

-

Quantification: Plot the peak area ratio (analyte/internal standard) against the nominal concentration. Use a weighted linear regression to determine the concentrations in unknown samples.

Diagram: Analytical Workflow for Chiral Mirtazapine Analysis

Caption: Standard experimental workflow for the enantioselective analysis of mirtazapine.

Part 4: Clinical and Research Implications

The stereoselective pharmacokinetics of mirtazapine are not just a scientific curiosity; they have direct implications for clinical practice and future drug development.

-

Inter-individual Variability: The strong dependence of (S)-mirtazapine clearance on CYP2D6 genotype is a major source of variability in patient response and side effects. A patient who is a CYP2D6 ultrarapid metabolizer may have sub-therapeutic levels of the (S)-enantiomer, while a poor metabolizer may experience exaggerated effects or side effects due to its accumulation.[3]

-

Adverse Effects: The observation that adverse effects on heart rate and blood pressure correlate more strongly with (R)-mirtazapine concentrations suggests that this enantiomer may be a primary driver of certain cardiovascular side effects.[3][4] Sedation, a common side effect, appears to be associated with both enantiomers.[3][4]

-

Future Directions - Enantiopure Drugs: The distinct pharmacological profiles and pharmacokinetic behaviors of the mirtazapine enantiomers raise a compelling question for drug developers: could an enantiopure formulation offer a better therapeutic window? Developing (S)-mirtazapine as a single-enantiomer drug could potentially provide the primary antidepressant effects with a more predictable pharmacokinetic profile, especially when coupled with CYP2D6 genotyping. This approach represents a promising avenue for optimizing antidepressant therapy.[3]

By understanding and characterizing the unique pharmacokinetic journey of each enantiomer, we can move towards a more personalized and effective approach to treatment with mirtazapine and other chiral drugs.

References

-

Title: Pharmacokinetics of mirtazapine: enantioselective effects of the CYP2D6 ultra rapid metabolizer genotype and correlation with adverse effects. Source: ClinPGx URL: [Link]

-

Title: Clinical pharmacokinetics of mirtazapine Source: PubMed URL: [Link]

-

Title: Mirtazapine - StatPearls Source: NCBI Bookshelf URL: [Link]

-

Title: Pharmacokinetics of Mirtazapine: Enantioselective Effects of the CYP2D6 Ultra Rapid Metabolizer Genotype and Correlation with Adverse Effects Source: Research Solutions Pages URL: [Link]

-

Title: Mirtazapine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mirtazapine: From Mechanism to Clinical Applications Source: YouTube URL: [Link]

-

Title: Clinical Pharmacokinetics of Mirtazapine Source: Scribd URL: [Link]

-

Title: Development and validation of HPLC methods for enantioseparation of mirtazapine enantiomers at analytical and semipreparative scale using polysaccharide chiral stationary phases Source: ResearchGate URL: [Link]

-

Title: Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Mirtazapine Pharmacology and Its Analytical Methods Source: Journal of Chemical, Biological and Medicinal Sciences URL: [Link]

-

Title: A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

- 1. Clinical pharmacokinetics of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. Mirtazapine - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Determination of Mirtazapine Using Capillary Electrophoresis

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity in Mirtazapine Therapy

Mirtazapine is a widely prescribed tetracyclic antidepressant used in the management of major depressive disorder. It exists as a racemic mixture of two enantiomers, (S)-(+)-Mirtazapine and (R)-(-)-Mirtazapine. While both enantiomers contribute to its therapeutic effect, they exhibit different pharmacokinetic and pharmacodynamic profiles. The ability to resolve and quantify these enantiomers is crucial for understanding its mechanism of action, metabolism, and for ensuring the quality and consistency of pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high efficiency, rapid analysis times, and low consumption of reagents.[1][2] This application note provides a detailed protocol and scientific rationale for the chiral separation of Mirtazapine using carboxymethyl-β-cyclodextrin as a chiral selector.

The Principle of Chiral Separation by Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. For the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, a chiral selector must be introduced into the background electrolyte (BGE).[3][4]

Cyclodextrins (CDs), particularly their derivatives, are the most commonly used chiral selectors in CE due to their unique toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[3][5][6] The chiral D-glucose units that form the cyclodextrin create a chiral microenvironment.

The mechanism of separation relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (the host) and the Mirtazapine enantiomers (the guests).[7][8] The stability of these complexes differs for each enantiomer due to subtle differences in their three-dimensional fit within the cyclodextrin cavity. This differential interaction leads to a difference in the effective electrophoretic mobility of the enantiomers, resulting in their separation.[4][8] Carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to be particularly effective for the chiral resolution of Mirtazapine and its metabolites.[7][9][10][11][12]

Figure 1: Chiral recognition of Mirtazapine enantiomers.

Detailed Experimental Protocol

This protocol is based on a validated method for the enantioselective separation of Mirtazapine and its metabolites.[7][9][10][11]

Instrumentation and Materials

-

Capillary Electrophoresis System: Equipped with a UV detector or a diode array detector.

-

Fused-Silica Capillary: Uncoated, with dimensions of approximately 40.2 cm total length (effective length may vary) x 75 µm internal diameter.[7][9][10][11]

-

Reagents:

-

Mirtazapine reference standard (racemic)

-

Carboxymethyl-β-cyclodextrin (CM-β-CD)

-

Boric acid

-

Phosphoric acid

-

Sodium hydroxide

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Preparation of Solutions

-

Background Electrolyte (BGE): Prepare a 6.25 mM borate-25 mM phosphate solution containing 5.5 mg/mL of carboxymethyl-β-cyclodextrin.[7][9][10][11]

-

Sample Preparation:

-

Prepare a stock solution of racemic Mirtazapine in methanol.

-

Dilute the stock solution with deionized water or BGE to the desired working concentration.

-

CE Method Parameters

| Parameter | Optimized Condition |

| Capillary | Uncoated fused-silica, 40.2 cm x 75 µm |

| Background Electrolyte (BGE) | 6.25 mM borate-25 mM phosphate, pH 2.8 |

| Chiral Selector | 5.5 mg/mL Carboxymethyl-β-cyclodextrin |

| Applied Voltage | 16 kV[7][9][10][11] |

| Injection Mode | Hydrodynamic (pressure and time may vary) |

| Capillary Temperature | 25 °C |

| Detection Wavelength | 200 nm[7][9][10][11] |

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

-

Capillary Conditioning: Before the first use, and daily, condition the new capillary by flushing sequentially with 1 M sodium hydroxide, deionized water, and finally with the BGE. This ensures a consistent and reproducible electroosmotic flow.

-

Sample Injection: Inject the prepared Mirtazapine sample into the capillary using a hydrodynamic injection.

-

Separation: Apply a voltage of 16 kV to initiate the electrophoretic separation.[7][9][10][11]

-

Detection: Monitor the separation at a wavelength of 200 nm.[7][9][10][11] Satisfactory chiral separation of Mirtazapine enantiomers is typically achieved in under 7 minutes.[7][9][10]

-

Data Analysis: Integrate the resulting peaks to determine the migration time and peak area for each enantiomer. These values can then be used for qualitative and quantitative analysis.

Method Validation and Performance

The described method has been rigorously validated and demonstrates excellent performance characteristics suitable for pharmacokinetic studies and quality control applications.[9][10]

| Validation Parameter | Typical Performance |

| Linearity | 0.5 - 50 ng/mL concentration range[9][10] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9][10] |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

| Specificity | High, with no interference from metabolites or plasma components[9][10] |

Causality and Optimization Insights

-

Choice of Chiral Selector: Carboxymethyl-β-cyclodextrin provides a good balance of hydrophobicity and charged groups, enhancing the enantioselective interactions with Mirtazapine. The concentration of the chiral selector is a critical parameter; increasing the concentration generally improves resolution but also prolongs migration times. The optimal concentration of 5.5 mg/mL was determined to provide the best balance.[7]

-

pH of the Background Electrolyte: The low pH of 2.8 ensures that Mirtazapine, a basic compound, is fully protonated and carries a positive charge, which is essential for its migration in the electric field. This low pH also suppresses the ionization of silanol groups on the capillary wall, minimizing analyte adsorption and improving peak shape.

-

Applied Voltage: A higher voltage generally leads to shorter analysis times and sharper peaks. However, excessive voltage can generate significant Joule heating, which can degrade separation efficiency. The 16 kV applied voltage is a good compromise for rapid and efficient separation.[7][9][10][11]

Conclusion

This application note details a robust and sensitive capillary electrophoresis method for the chiral separation of (-)-Mirtazapine. The use of carboxymethyl-β-cyclodextrin as a chiral selector in a low pH buffer system provides excellent resolution and rapid analysis times. This method is well-suited for a variety of applications in pharmaceutical analysis, including quality control of bulk drug substances and finished products, as well as for pharmacokinetic and metabolic studies in biological matrices.

References

-

Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective separation of mirtazapine and its metabolites by capillary electrophoresis with acetonitrile field-amplified sample stacking and its application. Molecules (Basel, Switzerland), 19(4), 4907–4921. [Link]

-

Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. PubMed, 17(4), 4907-4921. [Link]

-

Reddy, G. S., Reddy, A. P., & Sreeramulu, J. (2009). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations. ResearchGate. [Link]

-

Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2019). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. [Link]

-

Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. MDPI. [Link]

-

Slezińska, M., & Asztemborska, M. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]

-

Wen, J., Zhang, W. T., Cao, W. Q., Li, J., Gao, F. Y., Yang, N., & Fan, G. R. (2014). Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. Sci-Hub. [Link]

-

Caslavska, J., & Thormann, W. (2004). Enantioselective determination of the novel antidepressant mirtazapine and its active demethylated metabolite in human plasma by means of capillary electrophoresis. Electrophoresis, 25(16), 2709–2716. [Link]

-

Becuwe, M., & Landy, D. (2009). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. MDPI. [Link]

-

Slezińska, M., & Asztemborska, M. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]

-

Slezińska, M., & Asztemborska, M. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]

-

El-Sherbiny, D., El-Bagary, R., & Patonay, G. (2019). CE, with Hydroxypropyl-β-Cyclodextrin as Chiral Selector, for Separation and Determination of the Enantiomers of Amlodipine in the Serum of Hypertension Patients. ResearchGate. [Link]

-

Schmid, G. (2013). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. [Link]

-

Wang, C., & Ji, Y. (2014). Modified Cyclodextrins for Chiral Separation. ResearchGate. [Link]

-

Puskás, I., et al. (2022). Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Studies. Repository of the Academy's Library. [Link]

-

Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

-

Wren, S. A. C. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis. Humana Press. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective separation of mirtazapine and its metabolites by capillary electrophoresis with acetonitrile field-amplified sample stacking and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application / Molecules, 2014 [sci-hub.st]

- 12. Enantioselective determination of the novel antidepressant mirtazapine and its active demethylated metabolite in human plasma by means of capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assessment of (-)-Mirtazapine Cytotoxicity

Introduction: Mirtazapine and the Imperative for Cytotoxicity Profiling

Mirtazapine is an atypical tetracyclic antidepressant clinically utilized for the management of major depressive disorder.[1] Its therapeutic efficacy is primarily attributed to its unique mechanism of action, which involves the antagonism of central presynaptic α2-adrenergic receptors and postsynaptic serotonin 5-HT2 and 5-HT3 receptors.[2][3] This activity enhances noradrenergic and serotonergic neurotransmission.[3] While generally considered to have a favorable side-effect profile, instances of hepatotoxicity have been reported, ranging from transient elevations in serum aminotransferase levels to rare cases of acute liver injury.[4][5] Therefore, a thorough in vitro assessment of mirtazapine's cytotoxic potential is a critical component of preclinical safety evaluation and mechanistic toxicological studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of (-)-Mirtazapine. The protocols detailed herein are designed to be robust and self-validating, offering insights into the causal relationships between experimental choices and outcomes.

Foundational Concepts in In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools for predicting the potential toxicity of a compound in a living organism. These assays are typically conducted on cultured cells and measure various parameters indicative of cell health, such as cell membrane integrity, metabolic activity, and the induction of apoptosis. The International Organization for Standardization (ISO) provides guidelines for in vitro cytotoxicity testing of medical devices, which can be adapted for pharmaceutical compounds.[6][7]

| Causality in Assay Selection

The choice of cytotoxicity assay is dictated by the specific questions being addressed. A multi-parametric approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile. For instance, an initial screen for general cytotoxicity using a metabolic assay like the MTT assay can be followed by more specific assays to elucidate the mechanism of cell death, such as apoptosis or necrosis.

Experimental Workflow for Mirtazapine Cytotoxicity Assessment

A logical and stepwise approach is crucial for the accurate assessment of mirtazapine's cytotoxicity. The following workflow is recommended:

Caption: A streamlined workflow for the in vitro cytotoxicity assessment of mirtazapine.

Detailed Protocols and Methodologies

| Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to the potential target organs of mirtazapine toxicity. Given the reported cases of hepatotoxicity, a human hepatoma cell line such as HepG2 is a highly relevant model. Additionally, as mirtazapine's primary therapeutic target is the central nervous system, a human neuroblastoma cell line like SH-SY5Y can provide valuable insights into its neurotoxic potential.

Protocol 4.1.1: Cell Culture

-

Culture HepG2 or SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

| Primary Cytotoxicity Screening

4.2.1 | MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][9] This assay provides a quantitative measure of cell viability and proliferation.[10]

Protocol 4.2.1.1: MTT Assay

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

-

Prepare serial dilutions of (-)-Mirtazapine in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the different concentrations of mirtazapine. Include a vehicle control (medium with the same concentration of solvent used to dissolve mirtazapine, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][12]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

4.2.2 | LDH Release Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[13][14] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released into the culture medium upon cell lysis.[13]

Protocol 4.2.2.1: LDH Assay

-

Seed cells in a 96-well plate and treat with various concentrations of mirtazapine as described in the MTT assay protocol.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Set up the LDH assay according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.[15]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Include controls for background LDH activity in the medium, maximum LDH release (by lysing untreated cells), and spontaneous LDH release (from untreated cells).

-

Calculate the percentage of cytotoxicity based on the LDH released into the medium.

Mechanistic Investigation of Cytotoxicity

If primary screening indicates significant cytotoxicity, further investigation into the underlying mechanisms is warranted.

| Caspase-3/7 Activity Assay for Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. The activation of caspases, particularly caspase-3 and -7, is a hallmark of the apoptotic cascade.[16]

Protocol 5.1.1: Caspase-3/7 Assay

-

Seed cells in a 96-well plate and treat with mirtazapine as previously described.

-

After the desired incubation period, perform the Caspase-Glo® 3/7 assay (Promega) or a similar fluorometric assay.[17] These assays utilize a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[17][18]

-

The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of caspase-3/7 activity.

-

Measure the signal using a luminometer or fluorescence plate reader.

-

Include a positive control for apoptosis induction (e.g., staurosporine).

| Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria in a potential-dependent manner.[19] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[20]

Protocol 5.2.1: JC-1 Assay

-

Seed cells in a 96-well black, clear-bottom plate and treat with mirtazapine.

-

After incubation, remove the medium and wash the cells with PBS.

-

Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol.

-

Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm) using a fluorescence plate reader.[20]

-

The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

| Reactive Oxygen Species (ROS) Assay

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can contribute to cytotoxicity. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[21] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]

Protocol 5.3.1: DCFH-DA Assay

-

Seed cells in a 96-well plate and treat with mirtazapine.

-

After the desired incubation period, remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with DCFH-DA staining solution (typically 10 µM) for 30-60 minutes at 37°C.

-

Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.

-

Include a positive control for ROS induction (e.g., hydrogen peroxide).

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison. Calculate the half-maximal inhibitory concentration (IC50) for each assay to quantify the cytotoxic potency of mirtazapine.

| Example Data Summary Table

| Assay | Endpoint | IC50 (µM) ± SD (48h) |

| MTT | Cell Viability | [Insert Value] |

| LDH | Cytotoxicity | [Insert Value] |

| Caspase-3/7 | Apoptosis | [Insert Value] |

| JC-1 | ΔΨm Depolarization | [Insert Value] |

| DCFH-DA | ROS Production | [Insert Value] |

| Signaling Pathway Visualization

Based on the experimental outcomes, a putative signaling pathway for mirtazapine-induced cytotoxicity can be proposed.

Sources

- 1. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The in vitro genotoxic and cytotoxic effects of remeron on human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Mirtazapine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mirtazapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 7. emmainternational.com [emmainternational.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. atcc.org [atcc.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]

- 20. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]

- 23. doc.abcam.com [doc.abcam.com]

Evaluating the Antidepressant-Like Potential of (-)-Mirtazapine Using the Rodent Forced Swim Test

Application Note & Protocol

Abstract

Mirtazapine, marketed as a racemic mixture, is a well-established atypical antidepressant with a unique neuropharmacological profile.[1][2] The therapeutic activity of chiral drugs often resides in a single enantiomer, necessitating stereospecific investigation to refine therapeutic efficacy and mitigate adverse effects. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the antidepressant-like properties of the specific (R)-(-)-enantiomer of mirtazapine. We present a detailed protocol for the Forced Swim Test (FST), a widely utilized behavioral assay with high predictive validity for screening potential antidepressant compounds.[3][4][5] The causality behind critical experimental choices, from animal handling to statistical analysis, is elucidated to ensure scientific rigor and data reproducibility. This document serves as an in-depth technical resource, integrating field-proven insights with authoritative references to support a robust preclinical evaluation of (-)-Mirtazapine.

Scientific Foundation: The Rationale for the Investigation

The Forced Swim Test: A Predictive Behavioral Assay

The Forced Swim Test (FST) is a cornerstone behavioral paradigm in the preclinical screening of antidepressants.[5][6] The test is predicated on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape-oriented behaviors (like swimming and climbing) and adopt a passive, immobile posture.[4] This immobility is interpreted not as exhaustion, but as a state of behavioral despair or passive coping. The predictive validity of the FST is robust; nearly all clinically effective antidepressants, across various mechanistic classes, reliably reduce the duration of immobility and increase active behaviors.[3]

It is critical to understand that the FST is not a model of depression itself, as it cannot replicate the complex cognitive and affective symptoms of the human condition.[3] Rather, it is a highly effective pharmacological screening tool that measures an animal's resilience to acute, inescapable stress—a capacity that is enhanced by antidepressant treatment.

The Stereospecific Pharmacology of Mirtazapine

Mirtazapine is a racemic compound, comprising a 50:50 mixture of (S)-(+)- and (R)-(-)-enantiomers.[1][7] These enantiomers possess distinct pharmacological properties, and their combined action defines the profile of the parent drug. The primary antidepressant mechanism of mirtazapine involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[8][9] This action blocks the negative feedback loop for norepinephrine (NE) and serotonin (5-HT), thereby increasing the release of both neurotransmitters.[2][10]

The enantiomers contribute differently to the receptor blockade profile:

-

(S)-(+)-enantiomer: Primarily responsible for antagonism of 5-HT₂ₐ and 5-HT₂C receptors.[1]

-

(R)-(-)-enantiomer: Primarily responsible for antagonism of 5-HT₃ receptors.[1]

-

Both enantiomers: Contribute to the antagonism of α2-adrenergic and histamine H₁ receptors, though the (S)-(+) enantiomer is the more potent antihistamine.[1]

By isolating (-)-Mirtazapine , this protocol aims to dissect its specific contribution to the antidepressant-like phenotype. Its potentiation of noradrenergic signaling via α2-blockade and its unique modulation of the serotonergic system via 5-HT₃ antagonism form a strong hypothesis for its efficacy in the FST.

| Receptor Target | Racemic Mirtazapine | (S)-(+)-Mirtazapine | (R)-(-)-Mirtazapine | Functional Consequence of Blockade |

| α2-Adrenergic | High Affinity | Contributes | Contributes | ↑ Norepinephrine & Serotonin Release |

| 5-HT₂ₐ | High Affinity | Primary | Weak | Anxiolysis, Sleep Regulation |

| 5-HT₂C | High Affinity | Primary | Weak | ↑ Norepinephrine & Dopamine Release |

| 5-HT₃ | High Affinity | Weak | Primary | Antiemetic, Anxiolytic Effects |

| Histamine H₁ | Very High Affinity | Stronger | Weaker | Sedation, Appetite Stimulation |

Table 1: Differential Receptor Affinities and Functional Consequences of Mirtazapine Enantiomers. This table summarizes the distinct pharmacological profiles that justify the separate investigation of the (-)-enantiomer.

Experimental Workflow and Design

A successful study requires meticulous planning and execution. The following workflow provides a comprehensive overview of the experimental process, from initial preparation to final data interpretation.

Caption: Experimental workflow for the Forced Swim Test.

Materials and Reagents

Equipment

-

Forced Swim Test Cylinders: Transparent Plexiglas cylinders (40 cm height x 20 cm diameter for rats; 25 cm height x 10 cm diameter for mice).[5]

-

Water bath or heater to maintain water temperature.

-

Digital Thermometer.

-

Video Camera (side-mounted for recording sessions).

-

Animal Scale.

-

Syringes (1 mL) and Needles (25-27 gauge) for injections.

-

Timers/Stopwatches.

-

Holding cages with a heat source (e.g., heating pad or lamp) and absorbent towels.

-

Small net for removing fecal boli between trials.

Reagents

-

Test Compound: (-)-Mirtazapine (purity >98%).

-

Vehicle Control: The solvent used to dissolve (-)-Mirtazapine. A common vehicle is 0.9% sterile saline with a small percentage of Tween 80 (e.g., 0.1%) to aid solubility. Causality: The vehicle group is crucial to ensure that any observed behavioral effects are due to the drug itself and not the injection procedure or the solvent.

-

Positive Control: A standard antidepressant, such as Imipramine (30 mg/kg) or Fluoxetine (20 mg/kg). Causality: The positive control validates the assay, demonstrating that the test is capable of detecting a known antidepressant effect under the current experimental conditions.

-

Deionized water.

Detailed Experimental Protocol

Animal Model

-

Species: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (22-28 g). Rationale: These are standard, well-characterized models for this assay. Using a single sex minimizes variability related to the estrous cycle in females.

-

Acclimatization: House animals in groups of 2-4 per cage for at least one week before the experiment under a 12:12 hour light/dark cycle with ad libitum access to food and water. This reduces stress from transport and novel environments.

Experimental Groups

A robust design includes a vehicle control, a positive control, and at least three doses of the test compound to establish a dose-response relationship.

-

Group 1: Vehicle (e.g., Saline + 0.1% Tween 80), 10 mL/kg

-

Group 2: (-)-Mirtazapine (Low Dose, e.g., 5 mg/kg)

-

Group 3: (-)-Mirtazapine (Mid Dose, e.g., 10 mg/kg)

-

Group 4: (-)-Mirtazapine (High Dose, e.g., 20 mg/kg)

-

Group 5: Positive Control (e.g., Imipramine, 30 mg/kg)

Drug Preparation and Administration

-

Prepare all solutions fresh on the day of the experiment.

-

For (-)-Mirtazapine, weigh the required amount and dissolve in the vehicle. Sonication may be required to achieve full dissolution.

-

Administer all compounds via intraperitoneal (i.p.) injection at a volume of 10 mL/kg for rats or mice.

-

Injections should be administered 60 minutes before the test session on Day 2.

Forced Swim Test Procedure

Day 1: Pre-Test Session (Habituation)

-

Fill the cylinders with water (24-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approx. 30 cm for rats, 15 cm for mice).[11] Rationale: This temperature is thermoneutral and prevents hypothermia, which would be a confounding stressor.[3]

-

Gently place each animal into its respective cylinder for 15 minutes .[12]

-

After 15 minutes, remove the animals, gently dry them with a towel, and place them in a warmed holding cage for at least 30 minutes before returning them to their home cage.

-

Clean the cylinders and replace the water between animals.

Day 2: Test Session

-

Administer the assigned treatment (Vehicle, (-)-Mirtazapine, or Positive Control) to each animal.

-

Return the animals to their home cages for the 60-minute drug absorption period.

-

Prepare the swim cylinders with fresh water at 24-25°C.

-

60 minutes post-injection, gently place each animal into the water.

-

Record the session for a total of 6 minutes .[5]

-

At the end of the 6 minutes, remove, dry, and warm the animals as on Day 1 before returning them to their home cages.

Data Collection and Analysis

Behavioral Scoring

-

Analysis is performed on the final 4 minutes of the 6-minute test session. The first 2 minutes are considered an adaptation period.

-

A trained observer, blind to the experimental groups, should score the videos. Alternatively, automated video-tracking software can be used for objectivity.

-

The duration of the following behaviors is recorded:

-

Immobility: The animal remains floating motionless, making only small movements necessary to keep its head above water.[4] This is the primary endpoint.

-

Swimming: The animal makes active swimming motions, moving around the cylinder.

-

Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

-

Statistical Analysis

-

Data for each behavioral measure (immobility, swimming, climbing) should be compiled for all groups.

-

Check data for normal distribution using a Shapiro-Wilk test.

-

Perform a One-Way Analysis of Variance (ANOVA) to determine if there are overall significant differences between the groups.[13]

-

If the ANOVA is significant (p < 0.05), perform a post-hoc test (e.g., Dunnett's test ) to compare each treatment group specifically against the vehicle control group.

-

Results are typically presented as mean ± SEM (Standard Error of the Mean).

Interpretation of Expected Results & Mechanism of Action

A successful experiment will show a significant reduction in immobility time in the positive control group compared to the vehicle group, thus validating the assay. For (-)-Mirtazapine, a dose-dependent decrease in immobility would indicate an antidepressant-like effect.

Analyzing the active behaviors provides deeper mechanistic insight:

-

An increase in climbing is often associated with drugs that enhance noradrenergic neurotransmission.[14]

-

An increase in swimming is typically linked to drugs that enhance serotonergic neurotransmission.[14]